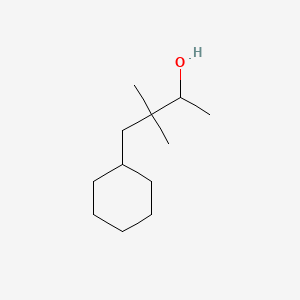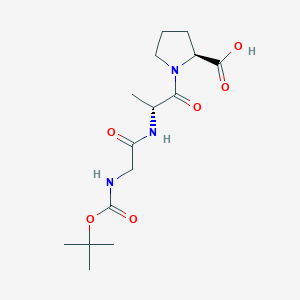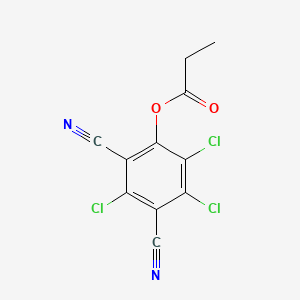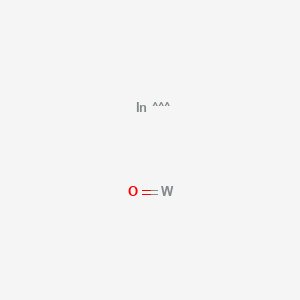
Indium--oxotungsten (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium–oxotungsten (1/1) is a compound formed by the combination of indium and tungsten oxides. This compound is of significant interest due to its unique properties, which make it suitable for various applications in modern technology. Indium–oxotungsten (1/1) is known for its high conductivity and work function, making it a valuable material in the fields of optoelectronics, catalysis, and solar cell technology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indium–oxotungsten (1/1) can be synthesized through various methods, including DC reactive magnetron sputtering. This technique involves the deposition of tungsten-doped indium oxide thin films on a substrate, typically glass. The sputtering power and growth temperature are critical parameters that influence the structure, surface morphology, optical, and electrical properties of the resulting films .
Industrial Production Methods: In industrial settings, the production of indium–oxotungsten (1/1) often involves large-scale sputtering processes. The optimization of sputtering power and substrate temperature is essential to achieve high-quality films with desired properties. The films produced through this method exhibit high transmittance in the near-infrared spectral range and good conductivity .
Análisis De Reacciones Químicas
Types of Reactions: Indium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Indium–oxotungsten (1/1) can be oxidized using oxygen or other oxidizing agents. This reaction typically occurs at elevated temperatures.
Reduction: The reduction of indium–oxotungsten (1/1) can be achieved using reducing agents such as hydrogen or zinc.
Substitution: Substitution reactions involving indium–oxotungsten (1/1) can occur in the presence of suitable ligands or other substituents.
Major Products: The major products formed from these reactions include various oxides of tungsten and indium, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Indium–oxotungsten (1/1) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which indium–oxotungsten (1/1) exerts its effects involves its interaction with molecular targets and pathways. For instance, in catalytic applications, the compound facilitates the activation and conversion of reactants through its high work function and conductivity. In biological applications, the compound’s unique optical properties enable its use in imaging and therapeutic interventions .
Comparación Con Compuestos Similares
Indium Oxide (In2O3): Known for its high conductivity and transparency, indium oxide is widely used in optoelectronic applications.
Tungsten Oxide (WO3): Tungsten oxide is known for its electrochromic properties and is used in smart windows and other applications.
Uniqueness of Indium–oxotungsten (1/1): Indium–oxotungsten (1/1) combines the high work function of tungsten oxide with the high conductivity of indium oxide, resulting in a material that offers both excellent conductivity and high work function. This unique combination makes it particularly suitable for applications requiring both properties, such as in solar cells and optoelectronic devices .
Propiedades
Número CAS |
67422-41-7 |
|---|---|
Fórmula molecular |
InOW |
Peso molecular |
314.66 g/mol |
InChI |
InChI=1S/In.O.W |
Clave InChI |
ATFCOADKYSRZES-UHFFFAOYSA-N |
SMILES canónico |
O=[W].[In] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


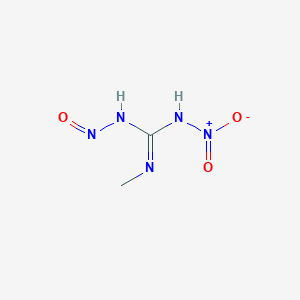
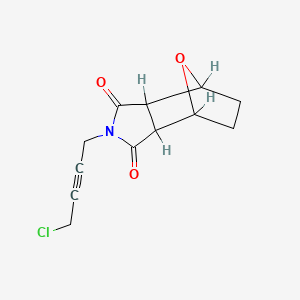

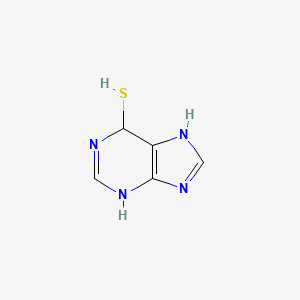
![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)
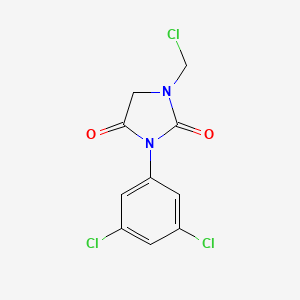
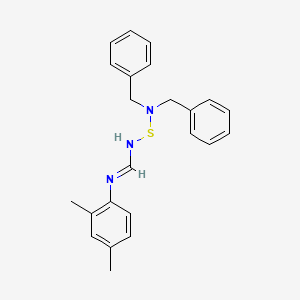

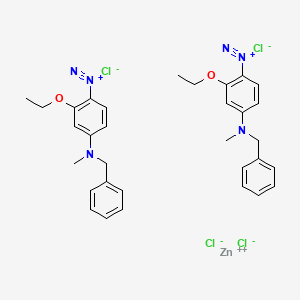
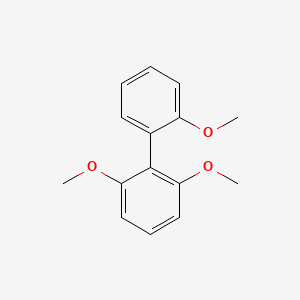
![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
